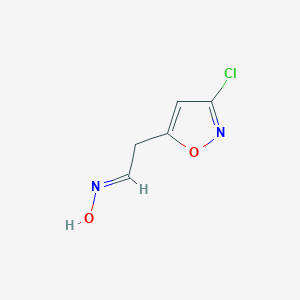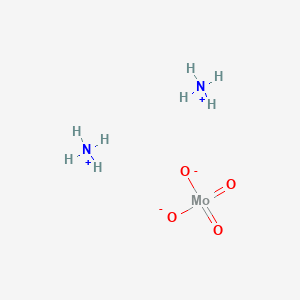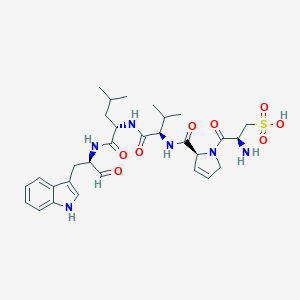
Bequinostatin C
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bequinostatin C is a naphthoquinone compound originally isolated from the bacterium Streptomyces sp. MI384-DF12. It is known for its inhibitory activity against the enzyme glutathione S-transferase pi 1 (GSTP1), which is involved in various cellular processes, including detoxification and carcinogenesis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Bequinostatin C is typically isolated from the culture broth of Streptomyces sp. MI384-DF12. The isolation process involves several steps, including fermentation, extraction, and purification using chromatographic techniques . The detailed synthetic routes and reaction conditions for industrial production are not widely documented, but the compound is generally obtained through microbial fermentation followed by chemical extraction and purification.
Analyse Des Réactions Chimiques
Types of Reactions
Bequinostatin C undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert the quinone structure to hydroquinone derivatives.
Substitution: this compound can undergo substitution reactions, particularly at the quinone moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products
The major products formed from these reactions include various quinone and hydroquinone derivatives, which can have different biological activities and properties.
Applications De Recherche Scientifique
Bequinostatin C has several scientific research applications, including:
Chemistry: It is used as a model compound for studying quinone chemistry and reactions.
Biology: this compound is used to study the role of GSTP1 in cellular processes and its inhibition.
Medicine: The compound’s inhibitory activity against GSTP1 makes it a potential candidate for cancer research and therapy.
Industry: This compound is used in the development of new pharmaceuticals and chemical products
Mécanisme D'action
Bequinostatin C exerts its effects by inhibiting the enzyme glutathione S-transferase pi 1 (GSTP1). GSTP1 is involved in the detoxification of xenobiotics and the regulation of cellular redox balance. By inhibiting GSTP1, this compound disrupts these processes, leading to increased oxidative stress and potential cell death in cancer cells .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benastatin A: Another naphthoquinone compound with similar inhibitory activity against GSTP1.
Benastatin B: Similar to Benastatin A, with slight structural differences.
Bequinostatin D: A closely related compound with similar biological activity
Uniqueness
Its distinct structure and biological properties make it a valuable compound for scientific research and pharmaceutical development .
Propriétés
Numéro CAS |
152175-74-1 |
|---|---|
Formule moléculaire |
C28H22O8 |
Poids moléculaire |
486.5 g/mol |
Nom IUPAC |
1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C28H22O8/c1-2-3-4-5-12-8-13-6-7-15-16(20(13)26(33)21(12)28(35)36)11-18-23(25(15)32)27(34)22-17(24(18)31)9-14(29)10-19(22)30/h6-11,29-30,32-33H,2-5H2,1H3,(H,35,36) |
Clé InChI |
NJGDHHRUAFIFFQ-UHFFFAOYSA-N |
SMILES |
CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |
SMILES canonique |
CCCCCC1=C(C(=C2C(=C1)C=CC3=C(C4=C(C=C32)C(=O)C5=C(C4=O)C(=CC(=C5)O)O)O)O)C(=O)O |
Autres numéros CAS |
152175-74-1 |
Synonymes |
8,13-dihydro-1,7,9,11-tetrahydroxy-8,13-dioxo-3-pentylbenzo(a)naphthacene-2-carboxylic acid bequinostatin C |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-Ethenyl-1H-pyrrolo[2,3-B]pyridine](/img/structure/B141391.png)
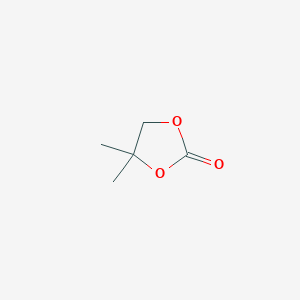
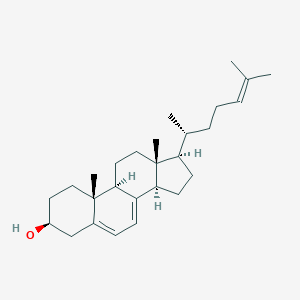


![8,9-Diazatetracyclo[5.2.1.0~1,5~.0~2,4~]dec-8-ene](/img/structure/B141398.png)
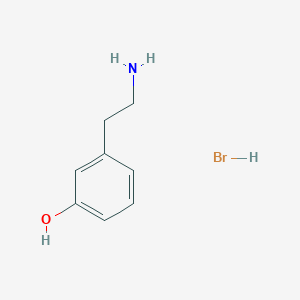

![1-[2-(Ethylthio)ethyl]-2-methyl-4-nitro-1H-imidazole](/img/structure/B141408.png)
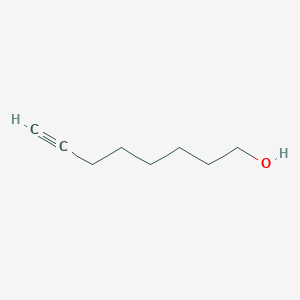
![3-amino-3-[4-(difluoromethoxy)phenyl]propanoic Acid](/img/structure/B141418.png)
